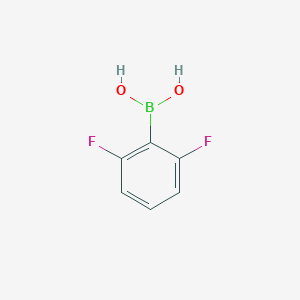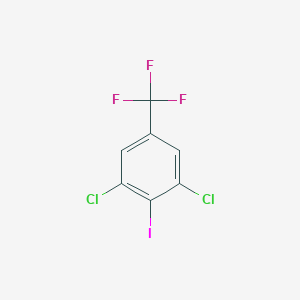
Ampa-fmoc
Descripción general
Descripción
2-Metilpentanal, también conocido como 2-Metilvaleraldehído, es un compuesto orgánico con la fórmula molecular C6H12O. Es un líquido incoloro con un olor picante y se utiliza en diversos procesos químicos. El compuesto se caracteriza por la presencia de un grupo aldehído unido a una cadena de seis carbonos, con un grupo metilo en el segundo átomo de carbono .
Aplicaciones Científicas De Investigación
2-Metilpentanal tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-Metilpentanal implica su reactividad como un aldehído. El grupo carbonilo del compuesto es altamente reactivo, lo que lo hace adecuado para diversas reacciones químicas. En los sistemas biológicos, puede interactuar con proteínas y enzimas, lo que lleva a la formación de bases de Schiff y otros aducto . Estas interacciones pueden afectar los procesos celulares y las vías metabólicas .
Análisis Bioquímico
Biochemical Properties
Ampa-fmoc plays a significant role in biochemical reactions due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks . It interacts with various enzymes, proteins, and other biomolecules, primarily through the Fmoc group, which can undergo chemoselective reactions in the presence of ambident nucleophiles .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by its parent compound, AMPA. For instance, AMPA has been shown to induce mortality in brown trout at higher temperatures . It’s also worth noting that AMPA is the main metabolite of glyphosate, a widely used herbicide, and can be detected in human urine .
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its Fmoc group. The Fmoc group provides a means of protecting amines and amino acids during chemical reactions, preventing unwanted side reactions . This protection is crucial in the synthesis of complex molecules, including peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the concentration of glyphosate, from which AMPA is derived, was found to increase in fish tissues with increasing exposure concentrations and temperatures . Specific temporal effects of this compound itself have not been extensively studied.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on AMPA has shown that its effects can vary with different dosages. For example, brown trout mortality during exposure to AMPA was considerably higher at 15 °C than at 7 °C .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its AMPA component. AMPA is the main metabolite of glyphosate and can be detected in various environmental samples, including water and sediments .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its solubility properties. The Fmoc group is known for its solubility in organic solvents, which may facilitate its distribution within cells .
Subcellular Localization
Ampa receptors, which share a name but are distinct from the AMPA in this compound, are known to be localized at postsynaptic sites on dendritic spines
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 2-Metilpentanal se puede sintetizar a través de varios métodos, que incluyen:
Oxidación de 2-Metilpentanol: Este método implica la oxidación de 2-Metilpentanol utilizando agentes oxidantes como el anhídrido crómico en diclorometano.
Condensación Aldólica Cruzada: Otro método implica la reacción de condensación aldólica cruzada de 2-Metilpentanal con propanal para formar 2,4-Dimetilhept-2-enal.
Métodos de Producción Industrial: En entornos industriales, el 2-Metilpentanal se produce a menudo mediante la hidroformilación de 1-Penteno, seguida de la hidrogenación. Este proceso implica la adición de un grupo formilo al doble enlace de 1-Penteno, lo que da como resultado la formación de 2-Metilpentanal.
Análisis De Reacciones Químicas
2-Metilpentanal experimenta varias reacciones químicas, que incluyen:
Reacciones de Condensación: Participa en reacciones de condensación aldólica con otros aldehídos o cetonas para formar moléculas más grandes.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Permanganato de potasio, anhídrido crómico.
Agentes Reductores: Hidruro de litio y aluminio.
Reactivos de Condensación: Catalizadores básicos como el hidróxido de sodio.
Productos Principales Formados:
Oxidación: Ácido 2-Metilpentanoico.
Reducción: 2-Metilpentanol.
Condensación: 2,4-Dimetilhept-2-enal.
Comparación Con Compuestos Similares
2-Metilpentanal se puede comparar con otros aldehídos similares, como:
Pentanal: Carece del grupo metilo en el segundo carbono, lo que lo hace menos ramificado y ligeramente menos reactivo.
2-Metilbutanal: Tiene una cadena de carbono más corta, lo que da como resultado diferentes propiedades físicas y químicas.
2-Metilhexanal: Tiene una cadena de carbono más larga, lo que lleva a variaciones en los puntos de ebullición y la reactividad.
Singularidad: La estructura única de 2-Metilpentanal, con un grupo metilo en el segundo carbono, le confiere una reactividad y propiedades físicas distintas en comparación con otros aldehídos. Esto lo hace valioso en aplicaciones sintéticas específicas y procesos industriales .
Propiedades
IUPAC Name |
(9H-fluoren-9-ylmethoxycarbonylamino)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO5P/c18-16(17-10-23(19,20)21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBDDRURGRYWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)

![1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione](/img/structure/B68853.png)



![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)


![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)


